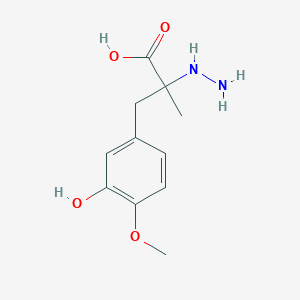
4-O-Methylcarbidopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Methylcarbidopa is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa inhibits the enzyme aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain and be converted into dopamine . This compound is structurally similar to carbidopa but has a methoxy group at the 4-position of the aromatic ring.
Preparation Methods
The synthesis of 4-O-Methylcarbidopa involves several steps, starting from commercially available precursors. One common method involves the methylation of carbidopa using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-O-Methylcarbidopa undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-O-Methylcarbidopa has several scientific research applications:
Biology: It is studied for its potential effects on enzyme inhibition and neurotransmitter regulation.
Industry: It is used in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of 4-O-Methylcarbidopa is similar to that of carbidopa. It inhibits the enzyme aromatic-L-amino-acid decarboxylase, preventing the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the blood-brain barrier and be converted into dopamine in the brain, alleviating symptoms of Parkinson’s disease. The methoxy group at the 4-position may influence its binding affinity and specificity for the enzyme.
Comparison with Similar Compounds
4-O-Methylcarbidopa is compared with other similar compounds such as:
Carbidopa: The parent compound, used widely in Parkinson’s disease treatment.
3-O-Methylcarbidopa: Another derivative with a methoxy group at the 3-position.
Levodopa: The precursor to dopamine, often used in combination with carbidopa.
This compound is unique due to its specific structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMNEYYTAHRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)







![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)




